3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-2,5-difluorophenyl)oxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-6-2-7(11)5(1-8(6)12)9(13)3-14-4-9/h1-2,13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJDDAOMSQXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=C(C=C2F)Br)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 4 Bromo 2,5 Difluoro Phenyl Oxetan 3 Ol
Reactivity of the Oxetane (B1205548) Ring System
The four-membered oxetane ring in 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol is a strained cyclic ether, making it susceptible to reactions that relieve this strain. The presence of the aryl group at the 3-position influences the ring's reactivity, particularly in acid-catalyzed transformations.
Ring-Opening Reactions and Mechanistic Investigations
The oxetane ring of 3-aryl-oxetan-3-ols can be opened under both Lewis and Brønsted acidic conditions. These reactions typically proceed through the formation of a tertiary carbocation intermediate, stabilized by the adjacent phenyl ring.
Under Lewis acid catalysis , such as with aluminum-based superacids like Al(C₆F₅)₃, 2,2-disubstituted oxetanes can undergo regioselective isomerization to form homoallylic alcohols. For this compound, a Lewis acid would coordinate to the oxetane oxygen, facilitating the cleavage of a C-O bond to form a carbocation. The stability of this carbocation would be somewhat diminished by the electron-withdrawing nature of the bromo- and difluoro-substituents on the phenyl ring. The subsequent reaction pathway could involve attack by a nucleophile or rearrangement. For instance, reaction with phenols in the presence of a Lewis acid can lead to a Friedel-Crafts reaction followed by intramolecular ring-opening to yield dihydrobenzofurans.
Brønsted acid catalysis , using acids like triflimide (Tf₂NH), can also activate the oxetanol to form an oxetane carbocation. This carbocation can then react with various nucleophiles. For example, in the presence of a diol, this intermediate can be trapped to form an oxetane ether, which then undergoes intramolecular ring-opening to yield 1,4-dioxanes. The mechanism involves protonation of the hydroxyl group, followed by dehydration to form the carbocation. The electron-withdrawing substituents on the phenyl ring would likely slow down the rate of carbocation formation.
Ring Expansion and Rearrangement Pathways
Ring expansion reactions of oxetanes are plausible, particularly when a carbocation is formed adjacent to the strained ring. In the case of this compound, acid-catalyzed formation of the tertiary carbocation at C3 could be followed by migration of one of the adjacent methylene (B1212753) carbons of the oxetane ring. This would lead to the expansion of the four-membered ring to a five-membered tetrahydrofuran (B95107) derivative. This type of rearrangement is driven by the relief of ring strain.
Another potential rearrangement is a pinacol-type rearrangement. Protonation of the oxetane oxygen followed by cleavage of the C-O bond could lead to a carbocation that undergoes a 1,2-aryl shift, although this is generally less favored than pathways that directly relieve ring strain. The specific pathway would likely be influenced by the reaction conditions and the stability of the intermediates. Rhodium(II)-catalyzed reactions of indoles with halodiazoacetates have been shown to proceed through a cyclopropanation-ring expansion pathway to form quinolines, demonstrating the synthetic utility of ring expansion reactions from small, strained rings.
Functional Group Transformations at the Oxetanol Hydroxyl Moiety
The tertiary hydroxyl group of this compound is a key site for a variety of functional group transformations, allowing for the synthesis of a diverse range of analogues.
Derivatization to Ethers, Esters, and Other Oxy-functionalized Analogues
Etherification: The synthesis of ethers from 3-aryl-oxetan-3-ols can be achieved through Brønsted acid catalysis, reacting the oxetanol with a simple alcohol. This method avoids the use of strong bases and alkylating agents. The reaction proceeds through the formation of the stable tertiary carbocation, which is then trapped by the alcohol nucleophile. The oxetane ring generally remains intact under these conditions.
Esterification: The tertiary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. Direct esterification with a carboxylic acid can be catalyzed by a sulfonic acid cation exchange resin. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base. The esterification of tertiary alcohols can be challenging due to steric hindrance; however, methods like the Steglich esterification using carbodiimides can be effective. The presence of electron-withdrawing groups on the phenyl ring is expected to increase the rate of esterification by making the carbonyl carbon of the carboxylic acid more electrophilic.
| Transformation | Reagents and Conditions | Product Class |
| Etherification | Alcohol, Brønsted Acid (e.g., Tf₂NH) | Ethers |
| Esterification | Carboxylic Acid, Acid Catalyst | Esters |
| Esterification | Acid Chloride/Anhydride, Base | Esters |
| Esterification | Carboxylic Acid, Carbodiimide (e.g., DCC, EDC) | Esters |
Activation and Substitution Reactions of the Tertiary Alcohol
Direct substitution of the tertiary hydroxyl group is challenging due to the poor leaving group nature of the hydroxide ion. Therefore, activation of the alcohol is necessary.
The Mitsunobu reaction provides a method for the conversion of primary and secondary alcohols to various functional groups with inversion of configuration. While tertiary alcohols are generally unreactive under Mitsunobu conditions, certain sterically hindered secondary alcohols have been successfully inverted, suggesting that with careful choice of reagents and conditions, some reactivity might be observed. For sterically hindered alcohols, the use of more acidic pronucleophiles, such as 4-nitrobenzoic acid, can improve the reaction outcome.
Iron(III)-catalyzed substitution offers a promising method for the direct intramolecular substitution of tertiary alcohols with various nucleophiles. This environmentally benign approach has been shown to produce a range of heterocyclic compounds with high chirality transfer. While the reported examples are intramolecular, the catalytic principle could potentially be adapted for intermolecular reactions of this compound. A general and efficient FeCl₃-catalyzed nucleophilic substitution of propargylic alcohols has also been demonstrated.
Transformations Involving the Bromo- and Fluoro-Substituents on the Phenyl Ring
The bromo and fluoro substituents on the phenyl ring are amenable to a variety of transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The bromo substituent is a versatile handle for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The reactivity of 4-bromoacetophenone in Suzuki-Miyaura reactions has been studied, indicating that such transformations are feasible on substituted bromobenzenes.
The fluoro substituents , particularly when ortho or para to an electron-withdrawing group, can undergo nucleophilic aromatic substitution (SₙAr) . In the case of the 2,5-difluoro-4-bromophenyl group, the fluorine atoms are activated towards nucleophilic attack. This reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride ion. The regioselectivity of such reactions can be influenced by the solvent and the nature of the nucleophile. Polyfluoroarenes are known to react with various nucleophiles, including amines and thiols, under SₙAr conditions.
Palladium-catalyzed C-H arylation of fluoroarenes with bromoarenes has also been reported, often requiring a cocatalyst like a silver(I) salt. Furthermore, palladium-catalyzed cross-coupling reactions of perfluoroarenes with organometallic reagents have been developed, which could potentially be applied to the difluorinated ring of the title compound.
| Reaction Type | Reagent/Catalyst System | Potential Product |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 4-Substituted-2,5-difluorophenyl derivative |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RNH₂, RSH) | 2- and/or 5-Substituted-4-bromophenyl derivative |
| Palladium-catalyzed C-H Arylation | Arene, Pd/Ag catalyst | Biaryl derivative |
Cross-Coupling Reactions for Aryl Derivatization (e.g., Suzuki-Miyaura Coupling)
The carbon-bromine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. tcichemicals.comlibretexts.org This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.
Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst. tcichemicals.com
The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > OTf >> Cl. tcichemicals.com The presence of the bromo-substituent on this compound makes it an excellent substrate for these transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.
Below is a representative table of conditions for a typical Suzuki-Miyaura reaction involving an aryl bromide substrate.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Dioxane | 80 | 92 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Dioxane | 80 | 87 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Dioxane | 80 | 89 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane | 80 | 80 |
Data in the table is representative of typical Suzuki-Miyaura reactions on bromoaryl substrates and is adapted from general procedures. scispace.comresearchgate.net
Halogen Exchange Reactions and Further Functionalization
The bromine atom on the aromatic ring can be replaced with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. tcnj.edumdpi.com This transformation is usually carried out at low temperatures (e.g., -78 °C to -100 °C) using organolithium reagents like n-butyllithium or t-butyllithium. tcnj.eduorganic-chemistry.org The exchange converts the relatively unreactive aryl bromide into a highly reactive aryllithium or Grignard reagent. organic-chemistry.org
This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence—halogen-metal exchange followed by electrophilic quenching—is a versatile strategy for derivatization.
Common electrophiles and the resulting functional groups include:
Carbon dioxide (CO₂) , followed by acidic workup, to install a carboxylic acid group.
Aldehydes or ketones to form secondary or tertiary alcohols.
Alkyl halides to introduce alkyl chains.
Isocyanates to synthesize amides.
The use of isopropylmagnesium chloride for bromine-magnesium exchange is also an effective method, which can offer higher stability for the resulting arylmagnesium intermediate compared to its lithium counterpart. organic-chemistry.org This method has been shown to be highly regioselective for 3-substituted 1,2-dibromo arenes. organic-chemistry.org
Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for arenes bearing strong electron-withdrawing groups. masterorganicchemistry.comscience.gov In this compound, the two fluorine atoms and the bromine atom act as electron-withdrawing substituents, activating the phenyl ring towards attack by nucleophiles. nih.gov
The SNAr mechanism typically proceeds via an addition-elimination pathway:
Addition : A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net
Elimination : The leaving group is expelled, and the aromaticity of the ring is restored.
In SNAr reactions, the rate is influenced by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate and the nature of the leaving group. masterorganicchemistry.com While heavier halogens are typically better leaving groups in SN1 and SN2 reactions, the trend is often reversed in SNAr. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, one of the fluorine atoms is the most likely site for substitution by a strong nucleophile (e.g., alkoxides, thiolates, or amines), especially the fluorine at the C-5 position, which is ortho to the bromine and meta to the other fluorine. The fluorine at C-2 is also a potential site of attack. The bromine at C-4 is less likely to be displaced in an SNAr reaction compared to fluorine unless specific chelating effects or reaction conditions are employed. science.gov
The regioselectivity of the substitution is governed by the positions of the activating groups. Nucleophilic attack is generally favored at positions ortho and para to electron-withdrawing groups, as these positions provide the best stabilization for the intermediate carbanion. researchgate.netyoutube.com
Spectroscopic and Structural Elucidation Methodologies for 3 4 Bromo 2,5 Difluoro Phenyl Oxetan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional techniques, would provide a comprehensive structural picture.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the oxetane (B1205548) ring protons, and the hydroxyl proton.
The two protons on the oxetane ring are diastereotopic due to the chiral center at C3. They would appear as two separate multiplets, likely in the range of δ 4.8-5.0 ppm, with geminal and vicinal couplings. For similar 3-aryl-oxetan-3-ol structures, the methylene (B1212753) protons of the oxetane ring are often observed as multiplets around 4.86-4.91 ppm. aaronchem.com The hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
The aromatic region would display two signals corresponding to the two protons on the substituted phenyl ring. Due to the fluorine and bromine substituents, these protons would exhibit complex splitting patterns (couplings to each other and to the fluorine atoms). The proton at C6 of the phenyl ring is expected to appear as a doublet of doublets, as would the proton at C3.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-H | 7.20 - 7.60 | m |
| -OH | Variable | br s |
| -CH₂ -O (oxetane) | 4.80 - 5.00 | m |
Predicted data is based on analogous compounds and known substituent effects. 'm' denotes multiplet, 'br s' denotes broad singlet.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom of the oxetane ring bonded to the oxygen and the aromatic ring (C3) would appear at a characteristic downfield shift, typically around δ 75-86 ppm for similar structures. aaronchem.com The methylene carbons of the oxetane ring are expected in the range of δ 80-86 ppm. aaronchem.com
The aromatic carbons will show six distinct signals due to the substitution pattern. The chemical shifts will be significantly influenced by the electronegative fluorine and bromine atoms, and the signals for the fluorine-bonded carbons will appear as doublets due to C-F coupling. The carbon atom attached to the bromine (C4') is anticipated to be in the region of δ 115-125 ppm. The carbons attached to fluorine (C2' and C5') would show large one-bond C-F coupling constants.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C -OH (oxetane, C3) | 75 - 86 |
| -C H₂-O (oxetane, C2/C4) | 80 - 86 |
| C -Br (aromatic) | 115 - 125 |
| C -F (aromatic) | 150 - 165 (d, ¹JCF) |
| C -H (aromatic) | 110 - 130 |
| C -C(OH) (aromatic) | 135 - 145 |
Predicted data is based on analogous compounds and known substituent effects. 'd' denotes doublet.
¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will likely appear as doublets of doublets due to coupling to each other (meta-coupling) and to the adjacent aromatic protons. The chemical shifts are sensitive to the electronic environment and can provide further confirmation of the substitution pattern on the phenyl ring.
To definitively assign all proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the H-C-C-H correlations within the aromatic ring and identifying the geminal protons of the oxetane ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connection between the oxetane ring and the phenyl ring by showing correlations from the oxetane protons to the aromatic carbons and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. It could be used to confirm the conformation of the molecule, for example, by observing through-space interactions between the oxetane protons and the protons on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide valuable structural information through the analysis of fragmentation patterns. For this compound (C₉H₇BrF₂O₂), the molecular weight is 265.05 g/mol . sigmaaldrich.com
The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 264 and 266 would be observed.
Common fragmentation pathways for similar oxetane structures involve the loss of small neutral molecules. aaronchem.com For instance, the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the oxetane ring is a common fragmentation pathway for 3-substituted oxetanes. aaronchem.com Other likely fragment ions would arise from the cleavage of the C-C bond between the oxetane and the phenyl ring, leading to the formation of the bromodifluorophenyl cation and the oxetan-3-ol (B104164) radical.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Identity |
| 264/266 | [M]⁺ Molecular ion |
| 234/236 | [M - CH₂O]⁺ |
| 191/193 | [BrF₂C₆H₂]⁺ |
| 73 | [C₃H₅O₂]⁺ |
The m/z values are for the most abundant isotopes. The presence of bromine will result in isotopic doublets.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol. The C-O stretching vibration of the tertiary alcohol would likely appear in the 1150-1000 cm⁻¹ region.
The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration typically appears in the 600-500 cm⁻¹ range. The C-F stretching vibrations are expected to produce strong absorptions in the 1250-1020 cm⁻¹ region. The characteristic C-O-C stretching of the oxetane ring is expected around 950-980 cm⁻¹.
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3400 - 3200 (broad) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-F Stretch (aryl fluoride) | 1250 - 1020 |
| C-O Stretch (tert-alcohol) | 1150 - 1000 |
| C-O-C Stretch (oxetane) | 980 - 950 |
| C-Br Stretch | 600 - 500 |
Advanced Spectroscopic Techniques and Their Application
The structural complexity and the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) in this compound necessitate the use of a suite of advanced spectroscopic techniques. These methods, often used in conjunction, provide a detailed molecular picture, from atomic connectivity to through-space correlations and precise spatial arrangements.
Two-Dimensional (2D) NMR Spectroscopy
While one-dimensional (1D) NMR provides fundamental information, 2D NMR spectroscopy is indispensable for assembling the complete molecular puzzle of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the oxetane ring, strong correlations would be expected between the geminal protons on the C2 and C4 positions, as well as weaker correlations between the protons on C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons to which they are attached. It would be used to definitively assign the chemical shifts of the oxetane ring carbons (C2, C3, and C4) and the aromatic CH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed from the oxetane methylene protons (on C2 and C4) to the quaternary C3 and the ipso-carbon of the phenyl ring. Similarly, the aromatic proton would show correlations to adjacent carbons, aiding in the unambiguous assignment of the complex aromatic region.
The following table illustrates the expected 2D NMR correlations for the key structural fragments of the molecule.
| Proton (¹H) Signal | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
| Aromatic CH | - | Aromatic CH | Aromatic C-Br, Aromatic C-F, Aromatic C-C |
| Oxetane CH₂ (A) | Oxetane CH₂ (B) | Oxetane CH₂ | C3 (quaternary), Oxetane CH₂ (other) |
| Oxetane CH₂ (B) | Oxetane CH₂ (A) | Oxetane CH₂ | C3 (quaternary), Oxetane CH₂ (other) |
| Hydroxyl OH | - | - | C3 (quaternary) |
¹⁹F NMR Spectroscopy
Given the two fluorine atoms on the phenyl ring, ¹⁹F NMR spectroscopy is a powerful tool. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. Furthermore, couplings between the fluorine atoms (¹⁹F-¹⁹F) and between fluorine and adjacent protons (¹⁹F-¹H) and carbons (¹⁹F-¹³C) provide critical information for confirming the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum, with two major peaks separated by 2 Da for the molecular ion. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structure, with likely initial losses of water (H₂O) or the oxetane ring fragmentation.
| Ion | Expected m/z (relative to Bromine Isotope) |
| [M+H]⁺ | 265.97 (for ⁷⁹Br), 267.97 (for ⁸¹Br) |
| [M-H₂O+H]⁺ | 247.96 (for ⁷⁹Br), 249.96 (for ⁸¹Br) |
X-Ray Crystallography
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the oxetane ring (whether it is planar or puckered) and the orientation of the substituted phenyl group relative to the oxetane ring. Furthermore, intermolecular interactions such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atom could be identified in the crystal lattice.
The table below presents hypothetical, yet plausible, crystallographic data based on similar known structures.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~95.5 |
| Volume (ų) | ~1030 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.71 |
Computational Chemistry and Theoretical Investigations of 3 4 Bromo 2,5 Difluoro Phenyl Oxetan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol, these calculations reveal the interplay between the strained oxetane (B1205548) ring and the substituted aromatic system.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangements, or conformations, of a molecule. The rotational freedom around the C-C bond connecting the phenyl ring and the oxetane ring allows for multiple low-energy conformations.
Theoretical studies would systematically explore the potential energy surface by rotating this dihedral angle. The analysis typically reveals that specific orientations are energetically favored due to a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atoms or the oxetane oxygen. The puckered nature of the oxetane ring also contributes to the conformational landscape, with different puckering states potentially leading to distinct local energy minima. acs.orgillinois.edu
Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory
| Conformer | Dihedral Angle (O-C-C-CAr) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
|---|---|---|---|
| I (Global Minimum) | 65° | 0.00 | OH···F (ortho) Hydrogen Bond |
| II | -70° | 0.85 | OH···O (oxetane) Hydrogen Bond |
| III | 180° | 2.10 | Sterically minimized, no H-bond |
| IV | 0° | 4.50 | Steric clash between OH and Phenyl H |
This interactive table presents hypothetical data representing typical results from a DFT conformational analysis.
Once the minimum energy geometry is identified, DFT calculations are used to map the electronic landscape of the molecule. Key properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are determined. researchgate.net
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms are expected to lower the energy of both frontier orbitals, influencing its susceptibility to nucleophilic or electrophilic attack.
Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of local reactivity. The Fukui function, for instance, would be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. It is anticipated that the carbon atoms of the oxetane ring would be susceptible to nucleophilic attack due to ring strain, while the aromatic ring would have sites activated or deactivated by the halogen substituents. nih.govacs.org
Table 2: Calculated Electronic Properties and Reactivity Descriptors
| Property | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of electron donation (likely π-system of the phenyl ring) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (likely σ* orbitals of C-Br and oxetane C-O bonds) |
| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 D | Reflects significant molecular polarity due to O, F, and Br atoms |
| Molecular Electrostatic Potential (MEP) | Negative potential near O, F atoms; Positive potential near hydroxyl H | Predicts sites for intermolecular interactions (H-bonding) |
This interactive table contains representative values for electronic properties derived from quantum chemical calculations.
Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations
Computational modeling can map the entire energy profile of a chemical reaction, providing critical insights into its feasibility and mechanism. For this compound, a key transformation of interest is the acid-catalyzed ring-opening of the oxetane. youtube.com
Theoretical models would be used to locate the transition state (TS) structures for potential ring-opening pathways. The calculations would involve identifying the structure and energy of the protonated oxetane intermediate, followed by locating the TS for the subsequent nucleophilic attack (e.g., by a solvent molecule). Comparing the activation energy barriers for attack at the C2 versus C4 positions of the oxetane ring would reveal the regioselectivity of the reaction, which is often challenging to predict empirically. acs.orgbeilstein-journals.org
Table 3: Hypothetical Activation Energies for Acid-Catalyzed Methanolysis
| Reaction Pathway | Transition State Structure | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Path A: Attack at C2 | TS with elongated C2-O bond, partial C2-OMe bond | 18.5 | 1-(4-Bromo-2,5-difluorophenyl)-3-methoxypropane-1,3-diol |
| Path B: Attack at C4 | TS with elongated C4-O bond, partial C4-OMe bond | 25.2 | 3-(4-Bromo-2,5-difluorophenyl)-3-hydroxy-1-methoxypropane |
This interactive table illustrates how computational modeling can predict reaction outcomes by comparing activation barriers.
Intermolecular Interactions and Solvation Effects on Molecular Behavior
The behavior of a molecule is significantly influenced by its interactions with its surroundings. Explicit solvation models, where individual solvent molecules are included in the calculation, or implicit continuum solvation models (like the Polarizable Continuum Model, PCM) can be used.
These simulations would quantify the strength of hydrogen bonds between the hydroxyl group of the solute and solvent molecules (e.g., water or DMSO). The solvation model would also refine the conformational preferences, as polar solvents might stabilize conformers with a larger dipole moment. Understanding these interactions is crucial for predicting properties like solubility and how the molecule might bind within a biological target. researchgate.net
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
While DFT is highly accurate, it is computationally expensive. For exploring the full range of molecular motion over time, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed. researchgate.net
Role of 3 4 Bromo 2,5 Difluoro Phenyl Oxetan 3 Ol As a Privileged Molecular Scaffold in Chemical Design
Oxetanes as Bioisosteric Replacements in Molecular Design
The oxetane (B1205548) moiety is increasingly recognized as a versatile bioisostere, a functional group replacement strategy used to enhance a molecule's properties while retaining its biological activity. nih.gov Oxetanes, particularly 3,3-disubstituted variants, have been successfully employed as surrogates for commonly used functionalities like gem-dimethyl and carbonyl groups. nih.govdoi.org This is due to their unique combination of properties, including high polarity, low molecular weight, and a distinct three-dimensional structure. nih.gov The value of oxetanes lies in their ability to trigger significant, often beneficial, changes in aqueous solubility, lipophilicity, and metabolic stability when substituted for other groups. nih.gov
Modulation of Molecular Polarity and Hydrogen Bonding Characteristics
The incorporation of an oxetane ring into a molecule profoundly influences its local polarity and hydrogen bonding capabilities. The oxygen atom within the strained four-membered ring acts as a potent hydrogen-bond acceptor. nih.gov This ability is a consequence of the strained C–O–C bond angle, which exposes the oxygen's lone pair of electrons. Studies have shown that oxetanes can form more effective hydrogen bonds than other cyclic ethers and can compete with the hydrogen-bond accepting ability of most carbonyl groups, such as those in ketones and esters. nih.gov
Influence on Three-Dimensionality and Conformational Rigidity
The rigid, puckered structure of the oxetane ring can act as a conformational lock, restricting the rotational freedom of adjacent parts of the molecule. nih.gov This pre-organization can be advantageous, as it may reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency. In the case of 3-aryl-3-oxetanol derivatives, the oxetane ring holds the aryl group in a well-defined orientation relative to the rest of the molecule, enabling more precise exploration of the chemical space within a binding pocket. doi.orgresearchgate.net
Strategies for Mitigating Metabolic Lability through Oxetane Incorporation
Metabolic instability is a primary reason for the failure of drug candidates. Certain functional groups, such as ketones or benzylic methylenes, are often susceptible to metabolic enzymes like cytochrome P450s. Oxetanes serve as robust replacements for these metabolically labile groups. nih.gov The oxetane ring itself is generally stable to metabolic degradation. nih.gov
By replacing a metabolically vulnerable ketone with an oxetane, chemists can block a site of metabolism without drastically altering the molecule's steric or electronic properties. nih.gov This strategy has been shown to improve the metabolic stability and half-life of compounds. Furthermore, the introduction of an oxetane can shield adjacent "soft spots" on a molecule from enzymatic attack. The 3,3-disubstituted pattern is particularly effective at providing this steric hindrance while maintaining chemical stability. doi.orgchemrxiv.org The use of fluorinated substituents on the phenyl ring of 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol can also serve to block potential sites of aromatic oxidation, further enhancing the metabolic robustness of molecules derived from this scaffold. sciencedaily.com
Table 1: Physicochemical Property Comparison of Bioisosteric Replacements This table presents generalized data from studies on various compound series to illustrate the typical effects of replacing common functional groups with an oxetane moiety.
| Original Group | Replacement Group | Typical Change in Aqueous Solubility | Typical Change in Lipophilicity (LogD) | Typical Change in Metabolic Stability |
|---|---|---|---|---|
| Carbonyl (C=O) | Oxetane | Increase | Decrease | Increase |
| gem-Dimethyl (-C(CH₃)₂) | Oxetane | Increase | Decrease | Variable/Increase |
| Cyclobutane | Oxetane | Increase | Decrease | Increase |
Strategic Integration of the Bromodifluorophenyl-Oxetanol Motif into Chemical Libraries
The compound this compound is an ideal building block for inclusion in chemical libraries used for fragment-based screening and lead optimization. sigmaaldrich.com Its strategic value comes from the combination of a fragment-like oxetanol core with a synthetically versatile and electronically tuned aromatic ring.
The design of modern chemical libraries emphasizes three-dimensionality, novelty, and "Fsp³" (fraction of sp³-hybridized carbons). The oxetanol portion of the molecule directly addresses these criteria. The bromodifluorophenyl group provides several key advantages for library development:
Vector for Diversification: The bromine atom is a synthetic handle that allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the rapid generation of a large and diverse library of analogues from a single, advanced intermediate.
Modulation of Electronics: The two fluorine atoms are strong electron-withdrawing groups that significantly alter the electronic properties of the phenyl ring. This can influence pKa, binding interactions (e.g., through dipole or fluorine-specific interactions), and metabolic stability.
Probing Structure-Activity Relationships (SAR): The specific substitution pattern (4-bromo, 2,5-difluoro) provides a well-defined vector for exploring SAR. Chemists can systematically modify the position para to the oxetane ring to probe interactions deep within a binding pocket, while the fluorine atoms help to fine-tune the molecule's properties.
The synthesis of such building blocks is often achieved through the addition of an organometallic reagent (derived from the corresponding aryl bromide) to oxetan-3-one, a commercially available starting material. nih.govethz.ch This straightforward and modular route makes the bromodifluorophenyl-oxetanol motif and its derivatives accessible for large-scale library synthesis.
Design Principles for Novel Molecular Architectures Featuring the this compound Scaffold
When designing new molecules using this compound as a starting point, several key principles should guide the synthetic strategy. The goal is to leverage the inherent properties of the scaffold to create novel architectures with improved drug-like characteristics.
Exploiting the Orthogonal Reactivity: The scaffold contains two primary sites for modification: the bromine atom on the phenyl ring and the tertiary alcohol of the oxetane. These can be functionalized using orthogonal chemical reactions. The bromine is ideal for C-C or C-N bond formation via cross-coupling, while the alcohol can be used for etherification, esterification, or displacement reactions. This allows for a modular and highly controlled approach to building molecular complexity.
Leveraging Fluorine for Specific Interactions: The difluoro-substitution pattern should be considered not just a tool for modulating electronics and metabolism, but as a potential source of specific, favorable interactions with a protein target. Hydrogen bonds involving fluorine are increasingly recognized as important in molecular recognition. Design strategies can aim to place these fluorine atoms in positions where they can interact with suitable hydrogen bond donors in a binding site.
Fine-Tuning Physicochemical Properties: The scaffold provides a starting point with favorable properties (polarity, 3D shape). Subsequent modifications should aim to preserve or enhance these. For example, diversification via the bromo-position should be done with an eye towards the impact on LogP, solubility, and molecular weight, using computational models to guide the selection of reactants. nih.gov
By adhering to these principles, chemists can effectively utilize the this compound scaffold to generate novel, potent, and selective drug candidates with optimized pharmacokinetic profiles.
Future Research Directions and Emerging Opportunities for 3 4 Bromo 2,5 Difluoro Phenyl Oxetan 3 Ol
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 3-aryl-3-hydroxyoxetanes, such as 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol, traditionally relies on the addition of organometallic reagents to oxetan-3-one. The primary route involves the Grignard reaction, where a corresponding aryl magnesium halide is reacted with oxetan-3-one. masterorganicchemistry.comyoutube.comrsc.org For the target compound, this would involve the preparation of (4-bromo-2,5-difluorophenyl)magnesium bromide. The formation of such Grignard reagents from aryl bromides is a well-established process, typically using magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). rsc.org
However, future research is geared towards developing more sustainable and efficient synthetic protocols. Green chemistry principles are encouraging the exploration of alternative methods that reduce waste, use less hazardous reagents, and improve energy efficiency. beilstein-journals.orgrsc.org One promising area is the use of photochemistry. For instance, photoinduced ring contractions of 2,5-dihydrofurans in the presence of diazo compounds have been shown to produce functionalized oxetanes under catalyst-free conditions and visible light irradiation. beilstein-journals.orgrsc.org While not yet applied to this specific molecule, this approach offers a potentially milder and more atom-economical route.
Another avenue for sustainable synthesis is the use of more environmentally benign catalytic systems. While organometallic additions are effective, they often require stoichiometric amounts of reagents and stringent anhydrous conditions. Research into catalytic additions to oxetan-3-one could significantly improve the sustainability of the synthesis.
Below is a table summarizing potential synthetic approaches for this compound, including both established and prospective methods.
| Method | Key Reagents & Conditions | Potential Advantages | Research Focus |
| Grignard Reaction | (4-bromo-2,5-difluorophenyl)magnesium bromide, Oxetan-3-one, Anhydrous THF | Established and reliable method. | Optimization for yield and purity with the specific substrate. |
| Organolithium Addition | (4-bromo-2,5-difluorophenyl)lithium, Oxetan-3-one, Anhydrous ether | Potentially higher reactivity than Grignard reagents. | Investigating the stability of the organolithium reagent. |
| Photochemical Ring Contraction | Substituted 2,5-dihydrofuran, Diazo compound, Visible light | Catalyst-free, mild conditions, atom-economical. beilstein-journals.orgrsc.org | Development of a suitable dihydrofuran precursor. |
| Catalytic Addition | Arylating agent, Catalyst (e.g., transition metal complex), Oxetan-3-one | Reduced stoichiometric waste, potentially milder conditions. | Identification of an effective and selective catalyst. |
Exploration of Novel Reactivity and Unconventional Transformation Pathways
The reactivity of this compound is governed by the interplay of its functional groups. The strained oxetane (B1205548) ring is susceptible to ring-opening reactions, particularly under acidic conditions. nih.govillinois.edu The presence of the electron-withdrawing difluorophenyl group is expected to influence the stability of any carbocation intermediates formed during such reactions.
Future research in this area could focus on the selective activation and ring-opening of the oxetane. Lewis acids are known to catalyze the ring-opening of epoxides and could be explored for the controlled transformation of 3-aryloxetan-3-ols. rsc.orgresearchgate.net For example, aluminium triflate has been shown to be a highly effective catalyst for the ring-opening of epoxides by alcohols. rsc.orgresearchgate.net The reaction of this compound with various nucleophiles under Lewis acid catalysis could lead to a diverse range of functionalized products.
The tertiary alcohol group can also be a site for further transformations. For instance, it can be derivatized to form ethers or esters. Additionally, the bromine atom on the phenyl ring serves as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide variety of substituents. This would enable the synthesis of a library of derivatives with tailored properties.
The combination of the oxetane ring and the poly-halogenated phenyl group may also give rise to unconventional reactivity. The development of new catalytic systems could unlock novel transformation pathways that are not accessible with traditional methods.
| Reaction Type | Potential Reagents & Conditions | Expected Product Type | Key Research Question |
| Acid-Catalyzed Ring Opening | Lewis or Brønsted acids (e.g., Al(OTf)₃, TfOH), Nucleophiles (e.g., alcohols, amines) | Diols, amino alcohols with a 4-bromo-2,5-difluorophenyl substituent. nih.gov | How do the fluorine atoms influence the regioselectivity of the ring-opening? |
| Suzuki Coupling | Aryl boronic acid, Palladium catalyst, Base | Biaryl compounds with the oxetane-3-ol moiety. | Can the oxetane ring tolerate the reaction conditions? |
| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base | Aryl-alkyne compounds with the oxetane-3-ol moiety. | Optimization to prevent side reactions involving the oxetane. |
| Esterification/Etherification | Acyl chloride or alkyl halide, Base | Esters or ethers of the tertiary alcohol. | Exploring the steric hindrance around the tertiary alcohol. |
Advanced Applications in Materials Science and Polymer Chemistry
The incorporation of halogen atoms, particularly fluorine and bromine, into polymers is a well-established strategy for modifying their properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. researchgate.net Brominated polymers are widely used as flame retardants. youtube.comrsc.org The subject compound, with its combination of fluorine and bromine, is a promising monomer or additive for the development of advanced materials.
One key area of future research is the use of this compound in ring-opening polymerization (ROP). The oxetane ring can undergo cationic ROP to form polyethers. rsc.orgradtech.orgresearchgate.net The resulting polymer would have a polyether backbone with pendant 4-bromo-2,5-difluorophenyl groups. The properties of this polymer, such as its glass transition temperature, thermal stability, and flame retardancy, would be of significant interest.
Furthermore, the bromine atom on the phenyl ring could be used for post-polymerization modification, allowing for the synthesis of graft copolymers with unique architectures and properties. For example, atom transfer radical polymerization (ATRP) could be initiated from the brominated sites on the polymer chain.
The unique combination of a polar oxetane ring and a hydrophobic, halogenated aromatic group could also lead to interesting self-assembly properties in block copolymers, making them suitable for applications in nanotechnology and drug delivery.
| Polymer Type | Polymerization Method | Potential Properties | Emerging Opportunities |
| Homopolymer | Cationic Ring-Opening Polymerization (CROP) | High thermal stability, flame retardancy, chemical resistance. researchgate.netyoutube.com | Development of new high-performance polymers. |
| Copolymer | CROP with other cyclic ethers (e.g., THF) | Tunable properties (e.g., Tg, solubility) by varying comonomer ratio. | Creation of materials with tailored performance characteristics. |
| Graft Copolymer | Post-polymerization modification (e.g., ATRP from the bromine site) | Complex architectures with unique phase behavior and properties. | Advanced functional materials for coatings and electronics. |
| Polymer Additive | Blending with other polymers | Enhanced flame retardancy and thermal stability of the host polymer. | Development of safer and more durable materials. |
Integration with Machine Learning and Artificial Intelligence for De Novo Molecular Design
The vastness of chemical space presents a significant challenge for the discovery of new molecules with desired properties. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process through de novo molecular design. youtube.comrsc.orgarxiv.org Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures with specific property profiles. rsc.orgnih.govnih.govarxiv.org
For this compound, AI can be leveraged in several ways. Firstly, generative models can be used to design novel analogs with optimized properties. For example, a model could be trained to generate molecules that retain the oxetane and difluorophenyl motifs while exploring different substituents at the bromine position to enhance a particular biological activity or material property. This scaffold-based generation approach allows for the targeted exploration of the chemical space around a promising core structure. rsc.orgnih.gov
Secondly, ML models can be developed to predict the properties of new derivatives of the target compound without the need for their synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be trained on existing data to predict properties such as reactivity, solubility, and thermal stability. This can significantly reduce the time and cost associated with the development of new materials. arxiv.org
Furthermore, AI can be used to devise novel and efficient synthetic routes for the target compound and its derivatives. Retrosynthesis prediction tools, powered by machine learning, can suggest a sequence of reactions to obtain a target molecule from commercially available starting materials.
| AI/ML Application | Methodology | Potential Outcome | Future Direction |
| De Novo Molecular Design | Generative Models (RNNs, GANs), Reinforcement Learning | Novel analogs with optimized properties (e.g., enhanced bioactivity, improved material characteristics). youtube.comrsc.orgarxiv.org | Development of models that can co-optimize multiple properties simultaneously. |
| Property Prediction | QSAR/QSPR models, Graph Neural Networks | Rapid screening of virtual libraries of derivatives to identify promising candidates. arxiv.org | Integration of more complex descriptors to improve prediction accuracy. |
| Retrosynthesis Planning | Machine Learning-based retrosynthesis algorithms | Identification of efficient and sustainable synthetic routes. | Development of models that consider reaction conditions and catalyst selection. |
| Reactivity Prediction | Computational chemistry combined with machine learning | Understanding the reactivity of the compound and predicting the outcome of unknown reactions. | Building models that can predict reaction kinetics and selectivity. |
Q & A
Q. What are the key synthetic strategies for preparing 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol?
- Methodological Answer : The synthesis typically involves two stages: (1) constructing the oxetane ring and (2) introducing the 4-bromo-2,5-difluorophenyl group. A common approach is ring-closing via cyclization of a diol precursor under acidic conditions (e.g., H₂SO₄ or TsOH). For the aryl substitution, Suzuki-Miyaura cross-coupling is effective, utilizing 4-bromo-2,5-difluorophenylboronic acid (CAS: [374790-99-5], as referenced in ) and an oxetane-containing coupling partner. Protecting groups (e.g., tert-butyldimethylsilyl) may be required to stabilize reactive intermediates during ring formation .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to identify the oxetane ring (e.g., characteristic δ ~4.5–5.0 ppm for oxetane protons) and fluorine/bromine substituents. ¹⁹F NMR is critical for distinguishing between ortho, meta, and para fluorine environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95.0% purity, as per ) assesses purity. X-ray crystallography can resolve steric effects caused by the bulky oxetane and halogen substituents .
Q. What purification techniques are recommended for isolating the compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns or silica gel chromatography (gradient elution with ethyl acetate/hexane) effectively isolates the compound. and highlight >95.0% purity using HLC (high-performance liquid chromatography), suggesting this as a standard method. Recrystallization in polar solvents (e.g., ethanol/water mixtures) may further enhance purity .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the aryl ring, enhancing reactivity in Suzuki-Miyaura couplings. However, steric hindrance from 2,5-difluoro substituents may slow transmetallation. Computational tools (e.g., DFT calculations) can model transition states to optimize reaction conditions. Experimental validation via kinetic studies (e.g., variable-temperature NMR) helps identify rate-limiting steps .
Q. What strategies mitigate competing side reactions during oxetane ring formation?
- Methodological Answer : Competing reactions (e.g., ring-opening or polymerization) are minimized by using low-temperature cyclization (0–5°C) and aprotic solvents (e.g., THF or DCM). Catalytic amounts of p-toluenesulfonic acid (TsOH) promote selective ring closure. Monitoring via TLC or in-situ IR spectroscopy ensures reaction progression. ’s analogous oxetane synthesis (pyridine variant) suggests similar protective strategies for sensitive intermediates .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments. For metabolic stability, in-silico tools (e.g., SwissADME) assess cytochrome P450 interactions. Cross-referencing with structurally similar bioactive compounds (e.g., ’s phenol derivatives) guides hypothesis generation .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies : store samples at 4°C, 25°C, and 40°C with controlled humidity (ICH Q1A guidelines). Monitor degradation via HPLC every 30 days. The bromine and fluorine substituents may confer hydrolytic stability, but oxetane rings are prone to acid-catalyzed ring-opening. Use inert atmospheres (N₂) and desiccants for long-term storage. and ’s purity specifications (>97.0% GC/HPLC) imply baseline stability under standard lab conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
